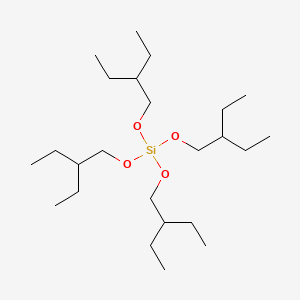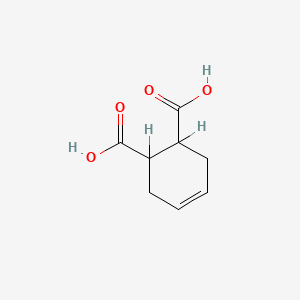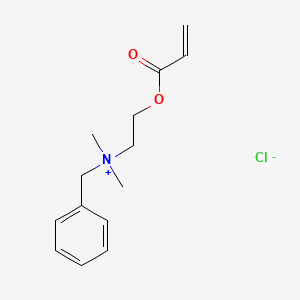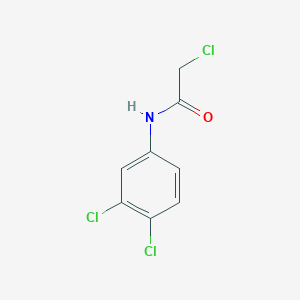
2-chloro-N-(3,4-dichlorophenyl)acetamide
概要
説明
“2-chloro-N-(3,4-dichlorophenyl)acetamide” is a chemical compound with the linear formula C8H6Cl3NO . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of “2-chloro-N-(3,4-dichlorophenyl)acetamide” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 20°C for 12 hours . The reaction mixture is then concentrated under reduced pressure, and ethyl acetate is added to the concentrate. The organic layer is washed with water and saturated sodium chloride solution, successively, dried over magnesium sulfate, and concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3,4-dichlorophenyl)acetamide” is represented by the linear formula C8H6Cl3NO . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis
“2-chloro-N-(3,4-dichlorophenyl)acetamide” is used in various chemical reactions. For instance, it has been used in the preparation of Triazolecarboxylic Acid derivatives as Glycolate Oxidase inhibitors .Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(3,4-dichlorophenyl)acetamide” is 238.50 . More detailed physical and chemical properties may be available in specific databases or scientific literature.科学的研究の応用
Pharmaceutical Research
2-chloro-N-(3,4-dichlorophenyl)acetamide is utilized in the early stages of pharmaceutical research. It serves as a building block for the synthesis of more complex compounds that may have therapeutic potential. For instance, it can be used to develop derivatives that act as glycolate oxidase inhibitors . These inhibitors have potential applications in treating disorders like primary hyperoxaluria, a rare genetic disorder.
Agricultural Chemistry
In agriculture, this compound is explored for its potential use in the synthesis of herbicides and pesticides. Its structural analogs are known to inhibit plant growth enzymes, thereby preventing the growth of unwanted vegetation . It could also be used to create new formulations that are more effective and environmentally friendly.
Material Science
In material science, 2-chloro-N-(3,4-dichlorophenyl)acetamide may be involved in the creation of novel polymers or coatings. These materials could have enhanced properties like increased resistance to heat or corrosion, making them suitable for industrial applications .
Environmental Applications
This compound might be used in environmental science to develop chemicals that can break down pollutants or toxins in the soil or water. It could also be part of research into creating more biodegradable substances to reduce environmental impact .
Industrial Uses
Industrially, it could be a precursor in the synthesis of other chemicals that are used in various manufacturing processes, such as dyes, resins, or flame retardants . Its derivatives might also be used in the production of certain types of plastics or synthetic fibers.
Biochemical Research
In biochemistry, 2-chloro-N-(3,4-dichlorophenyl)acetamide can be used to study enzyme inhibition and receptor binding due to its potential activity in biological systems. It may help in understanding the biochemical pathways and designing inhibitors for specific enzymes involved in disease states .
Safety And Hazards
特性
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCOWKGCPPCUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284050 | |
| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,4-dichlorophenyl)acetamide | |
CAS RN |
20149-84-2 | |
| Record name | 20149-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20149-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

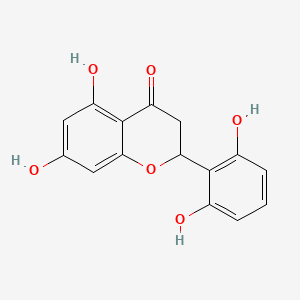
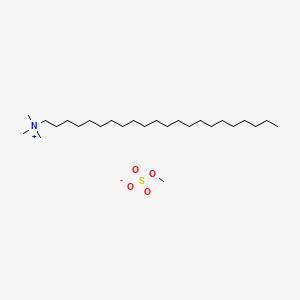
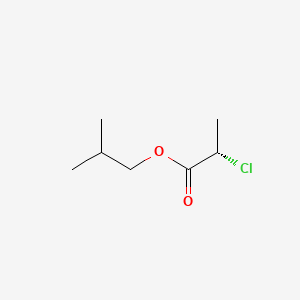
![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)
